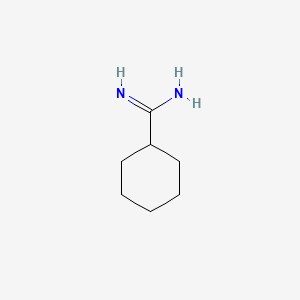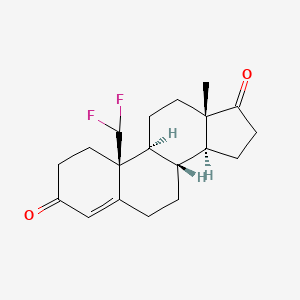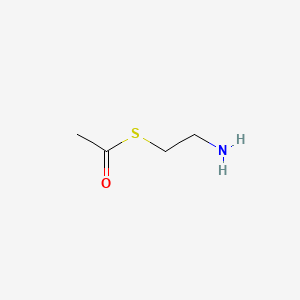
S-乙酰半胱氨酸
描述
S-acetylcysteamine is a thioester . It is functionally related to a cysteamine . It is a conjugate base of a S-acetylcysteaminium .
Synthesis Analysis
S-acetylcysteamine can be synthesized in a single-batch step instead of using a multi-stage process . This method has shown the potential to be considered as an alternative method for producing N-acetylcysteine .Molecular Structure Analysis
The molecular formula of S-acetylcysteamine is C4H9NOS . Its average mass is 119.185 Da and its monoisotopic mass is 119.040482 Da .Physical And Chemical Properties Analysis
S-acetylcysteamine has a density of 1.1±0.1 g/cm3, a boiling point of 184.7±23.0 °C at 760 mmHg, and a flash point of 65.5±22.6 °C . It has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用
Synthesis of N-Acetylcysteine Medicine
S-acetylcysteamine is used in the synthesis of N-acetylcysteine (NAC), a medication with several applications . NAC is mainly administrated as a mucolytic medication, antioxidant supplement, antidote in paracetamol overdose, and a drug for the prevention of diabetic kidney disease . It has also been investigated for the treatment of several diseases such as COVID-19 .
Antioxidant Supplement
N-acetylcysteine, synthesized using S-acetylcysteamine, can support the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses . It is often prescribed to patients who are at high risk for hepatotoxicity .
Prevention of Diabetic Kidney Disease
Several studies demonstrate that N-acetylcysteamine can be effective in the prevention of diabetic kidney disease (nephropathy) . High levels of glucose in the blood due to diabetes can damage kidneys and this may cause a leakage of proteins into the urine .
Rapid Synthesis of Biomimetic Polyketide Thioester Surrogates
S-acetylcysteamine is used in the rapid preparation of N-acetylcysteamine (SNAC) 7-hydroxy-2-enethioates, which are suitable for the study of various enzymatic domains of megasynthase enzymes . The method is based on a one-pot sequence of hydroboration and the Suzuki–Miyaura reaction .
Study of Megasynthase Enzymes
Biomimetic N-acetylcysteamine thioesters are essential for the study of polyketide synthases, non-ribosomal peptide synthetases and fatty acid synthases . These enzymes are responsible for the formation of polyketide and peptide natural products, including some of the most important small-molecule drugs in clinical use, such as erythromycin, rapamycin or epothilone .
Incorporation into Polyketides
The membrane permeable N-acetylcysteamine has been proposed as a coenzyme A-mimic for this purpose . The incorporation efficiency into different polyketides of N-acetylcysteamine activated methylmalonate is studied and quantified .
作用机制
属性
IUPAC Name |
S-(2-aminoethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLIIDAKFNRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274859 | |
| Record name | S-acetylcysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-acetylcysteamine | |
CAS RN |
6197-31-5 | |
| Record name | Ethanethioic acid, S-(2-aminoethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6197-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-acetylcysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for S-acetylcysteamine and its derivatives as radioprotective agents?
A1: S-acetylcysteamine and its derivatives primarily act as radioprotectors by scavenging free radicals generated by ionizing radiation. [, ] These compounds, particularly those containing thiol groups, can donate hydrogen atoms to reactive oxygen species, effectively neutralizing them and preventing damage to crucial biomolecules. [, ]
Q2: How does the structure of S-acetylcysteamine derivatives affect their radioprotective activity?
A2: Studies have shown a clear structure-activity relationship for S-acetylcysteamine derivatives. For example, N-glycylglycyl-S-acetylcysteamine trifluoroacetate (8) displayed significant radioprotective activity in vivo. [] Similarly, N-glycyl-S-acetylcysteamine trifluoroacetate (16, I 102) also demonstrated promising results. [] These findings suggest that incorporating amino acid residues like glycine into the structure can enhance the compound's efficacy. Furthermore, research on N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine (10) analogues revealed that the type of acyl group on the thiol cysteine or cysteamine residues significantly impacted their antioxidant and anti-HIV activities. [] The order of efficacy for S-substituents was: H > or = acetyl > isobutyryl > pivaloyl > benzoyl.
Q3: Beyond radioprotection, are there other potential therapeutic applications for S-acetylcysteamine derivatives?
A4: Yes, research indicates potential applications beyond radioprotection. S-acetylcysteamine derivatives, particularly N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine (I-152), have demonstrated antioxidant and anti-HIV properties. [, ] I-152 showed promise in restoring glutathione levels and modulating immune responses in a mouse model of retrovirus-induced immunodeficiency syndrome. [] Additionally, I-152 influenced the metabolic and proteomic profiles of hypoxic endothelial cells, suggesting its potential in regulating the bone marrow niche and influencing hematopoiesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 4,5-dihydro-5-hydroxy-5,5'-dimethyl-](/img/structure/B1217669.png)

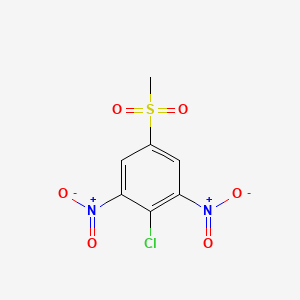
![3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan](/img/structure/B1217673.png)
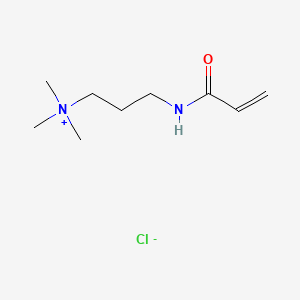

![[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid](/img/structure/B1217676.png)
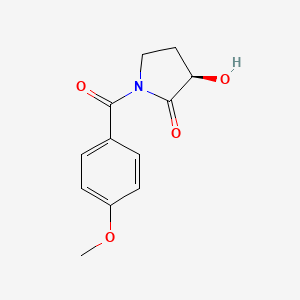
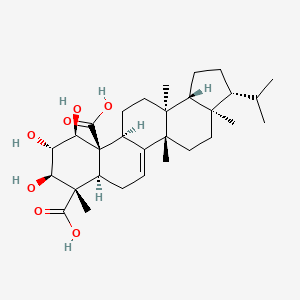

![5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester](/img/structure/B1217683.png)
